molecular formula C18H24ClNO4 B12810098 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride CAS No. 151222-03-6

4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride

Cat. No.: B12810098
CAS No.: 151222-03-6
M. Wt: 353.8 g/mol
InChI Key: UJHYHKHPOOTHGZ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethoxy group, a trimethoxybenzyl group, and an aniline moiety, all of which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride typically involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.

    Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the colchicine binding site on tubulin, and the pathways involved are related to the inhibition of mitosis .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride exhibits unique properties such as higher solubility in aqueous media and enhanced cytotoxicity against certain cancer cell lines. Its ethoxy group contributes to its distinct chemical behavior and biological activity, making it a valuable compound for further research and development .

Properties

CAS No.

151222-03-6

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-5-23-15-8-6-14(7-9-15)19-12-13-10-16(20-2)18(22-4)17(11-13)21-3;/h6-11,19H,5,12H2,1-4H3;1H

InChI Key

UJHYHKHPOOTHGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl

Origin of Product

United States

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